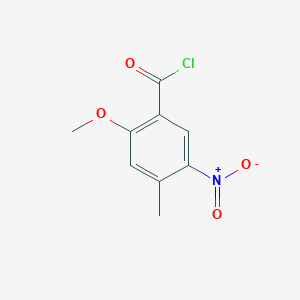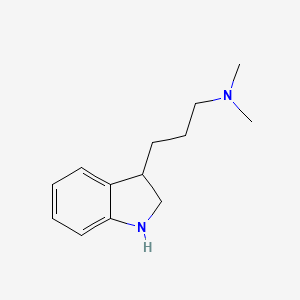![molecular formula C12H12O3S B8304197 Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B8304197.png)
Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate
Vue d'ensemble
Description
Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds known for their diverse applications in medicinal chemistry and material science. This compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methoxybenzo[b]thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Gewald reaction or other condensation reactions. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 6-methoxybenzo[b]thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylate: This compound has a similar structure but with a chlorine atom at the 3-position.
Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound has additional substituents on the benzylideneamino group.
Uniqueness
Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6-position and the ethyl ester at the 3-position can affect its interactions with other molecules and its overall stability.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules, and its potential biological activities make it an interesting target for medicinal chemistry research.
Propriétés
Formule moléculaire |
C12H12O3S |
|---|---|
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
ethyl 6-methoxy-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C12H12O3S/c1-3-15-12(13)10-7-16-11-6-8(14-2)4-5-9(10)11/h4-7H,3H2,1-2H3 |
Clé InChI |
SSZZXFYMVSXHBF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC2=C1C=CC(=C2)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

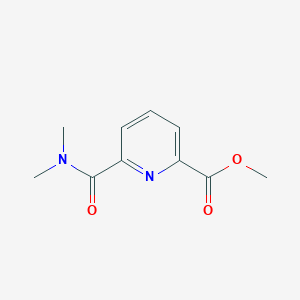
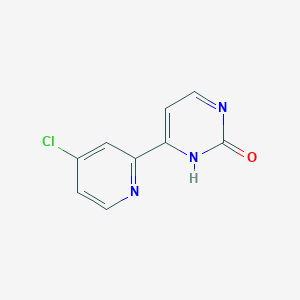
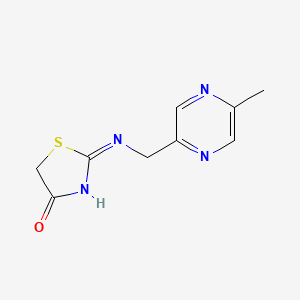
![2-[4-(2-Methoxyethoxy)phenyl]-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B8304153.png)
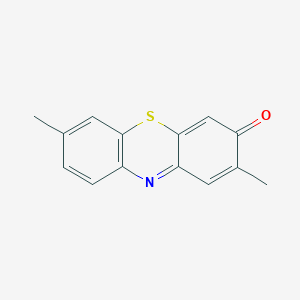



![N-Methyl-N-[1-(benzyl)-4-piperidyl]acetamide](/img/structure/B8304191.png)
![8-chloro-6,11-dihydro-11-(1-cyano-4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B8304204.png)
